

Introduction: The Strategic Value of Chiral Azetidines in Modern Drug Discovery

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Compound of Interest

Compound Name:	(S)-1-Isopropylazetidine-2-carboxylic acid
CAS No.:	255882-98-5
Cat. No.:	B1504832

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Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from a niche scaffold to a cornerstone motif in modern medicinal chemistry.[1][2] Their growing prominence is attributed to a unique combination of physicochemical and structural properties that address key challenges in drug design.[2] The inherent ring strain of the azetidine core, approximately 25.2 kcal/mol, endows the structure with a rigid, three-dimensional character that is highly sought after to improve ligand-protein interactions and escape the "flatland" of traditional aromatic scaffolds.[3][4][5] This sp³-richness is a critical factor in enhancing the developability of drug candidates.

Incorporating chiral azetidines into molecular design offers several strategic advantages:

- **Improved Pharmacokinetic Profiles:** Azetidine derivatives often exhibit enhanced metabolic stability, increased aqueous solubility, and modulated lipophilicity compared to their larger ring analogs like pyrrolidines and piperidines.[2][6]
- **Novel Chemical Space:** The constrained nature of the azetidine ring presents substituents in well-defined vectors, providing access to unexplored chemical space and enabling novel

interactions with biological targets.[6][7]

- Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other cyclic amines, amides, and even ketones, allowing for scaffold hopping strategies that can overcome liabilities such as poor metabolic stability or off-target effects.[6][7][8]

This guide provides an in-depth analysis of the core physicochemical properties of chiral azetidine derivatives, offering both foundational knowledge and practical experimental protocols to empower researchers in their drug discovery efforts.

Basicity (pKa): The Protonation State and Its Implications

The basicity of the azetidine nitrogen, quantified by its pKa, is a fundamental property that governs a molecule's behavior at physiological pH (approx. 7.4). It dictates the charge state, which in turn profoundly influences solubility, membrane permeability, and the potential for ionic interactions with the biological target.

The parent azetidine is a relatively strong base, with a pKa of its conjugate acid reported to be approximately 11.29.[9] This high basicity is a direct consequence of the sp³-hybridized nitrogen atom, whose lone pair of electrons is readily available for protonation. The substitution on the azetidine ring, particularly with electron-withdrawing groups, can significantly modulate this property.

Comparative Basicity of Saturated Nitrogen Heterocycles

Understanding the basicity of azetidine in the context of its more common five- and six-membered counterparts is crucial for its application as a bioisostere.

Heterocycle	Ring Size	pKa (Conjugate Acid)	Rationale for Basicity
Azetidine	4	~11.29[9]	High s-character in the N-H bond of the conjugate acid due to ring strain, making it a slightly stronger acid (weaker base) than pyrrolidine.
Pyrrolidine	5	~11.27[10][11][12]	Considered slightly more basic than piperidine, potentially due to favorable conformational stabilization upon protonation.[11]
Piperidine	6	~11.22 - 11.24[10][11][12]	Represents a standard secondary amine basicity with minimal ring strain.

Causality Behind Experimental Choices: The selection of a specific heterocycle in a drug design campaign is often driven by the need to fine-tune the pKa. A lower pKa might be desired to reduce off-target interactions with aminergic GPCRs, while a higher pKa might enhance aqueous solubility. Azetidines provide a valuable alternative to pyrrolidines and piperidines, offering a distinct basicity profile coupled with a unique structural presentation.

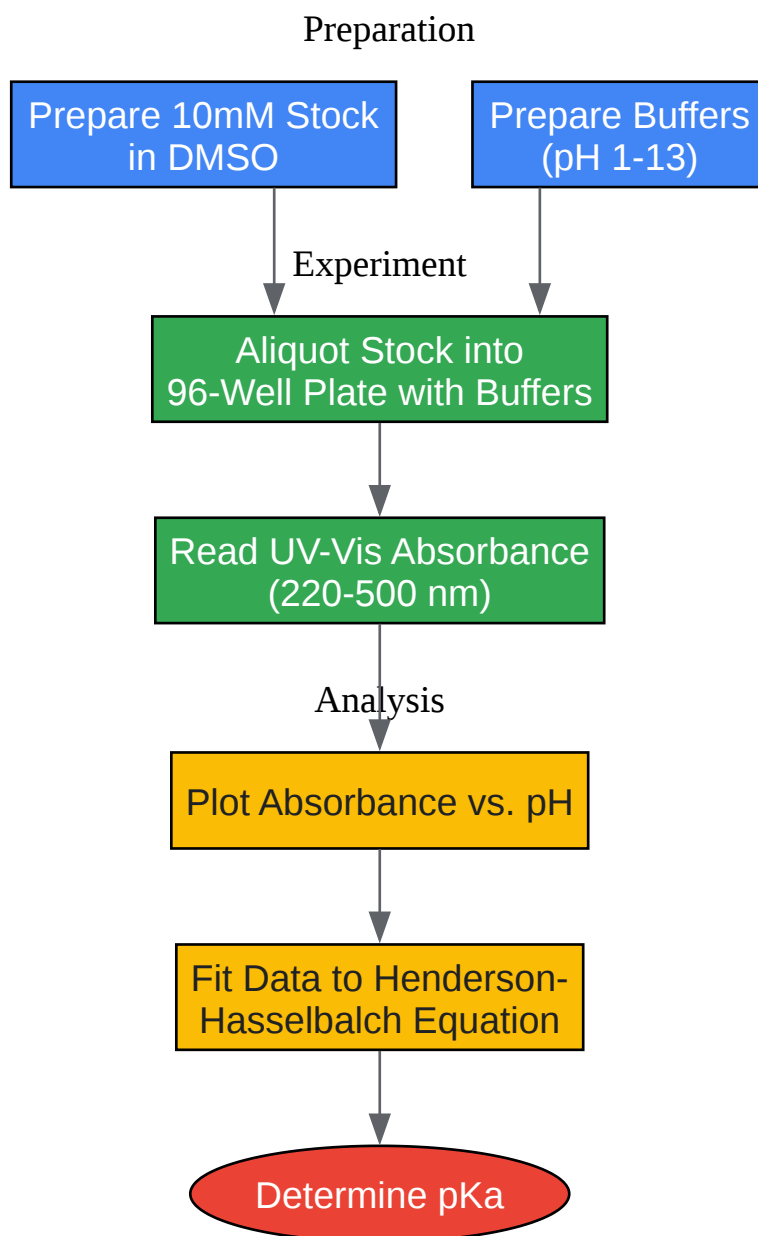
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This medium-throughput method is ideal for early drug discovery, requiring minimal compound. [13] It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as its ionization state changes with pH.

Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of the chiral azetidine derivative in DMSO.
- **Buffer Preparation:** Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).
- **Sample Preparation:** In a 96-well UV-transparent microtiter plate, add a small aliquot of the DMSO stock solution to each well containing the different pH buffers to achieve a final concentration of ~50-100 μ M.
- **Spectrophotometric Analysis:** Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.
- **Data Analysis:** Plot the absorbance at a specific wavelength (where the difference between ionized and unionized species is maximal) against the pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation, often corresponding to the inflection point of the resulting sigmoidal curve.

Trustworthiness: This protocol is self-validating. The collection of data across a wide pH range and the sigmoidal fit provide a robust determination of the pKa. A control compound with a known pKa should be run in parallel to validate the buffer system and instrumentation.



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Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Lipophilicity (logP & logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient ($\log P$) for the neutral species or the distribution coefficient ($\log D$) at a specific pH, which accounts for both neutral and ionized forms.^[14]

Azetidines are often employed to modulate lipophilicity. They can serve as less lipophilic replacements for larger rings like piperidines or as sp^3 -rich bioisosteres that reduce the planarity and often the lipophilicity of aromatic systems.^[6] However, the effect is highly context-dependent. For instance, introducing an azaspiro[3.3]heptane motif can, counter-intuitively, lower the $\log D$ by increasing basicity, while in other contexts, it increases lipophilicity as expected from adding a carbon atom.^{[15][16]}

Experimental Protocol: $\log D_{7.4}$ Determination by Shake-Flask Method

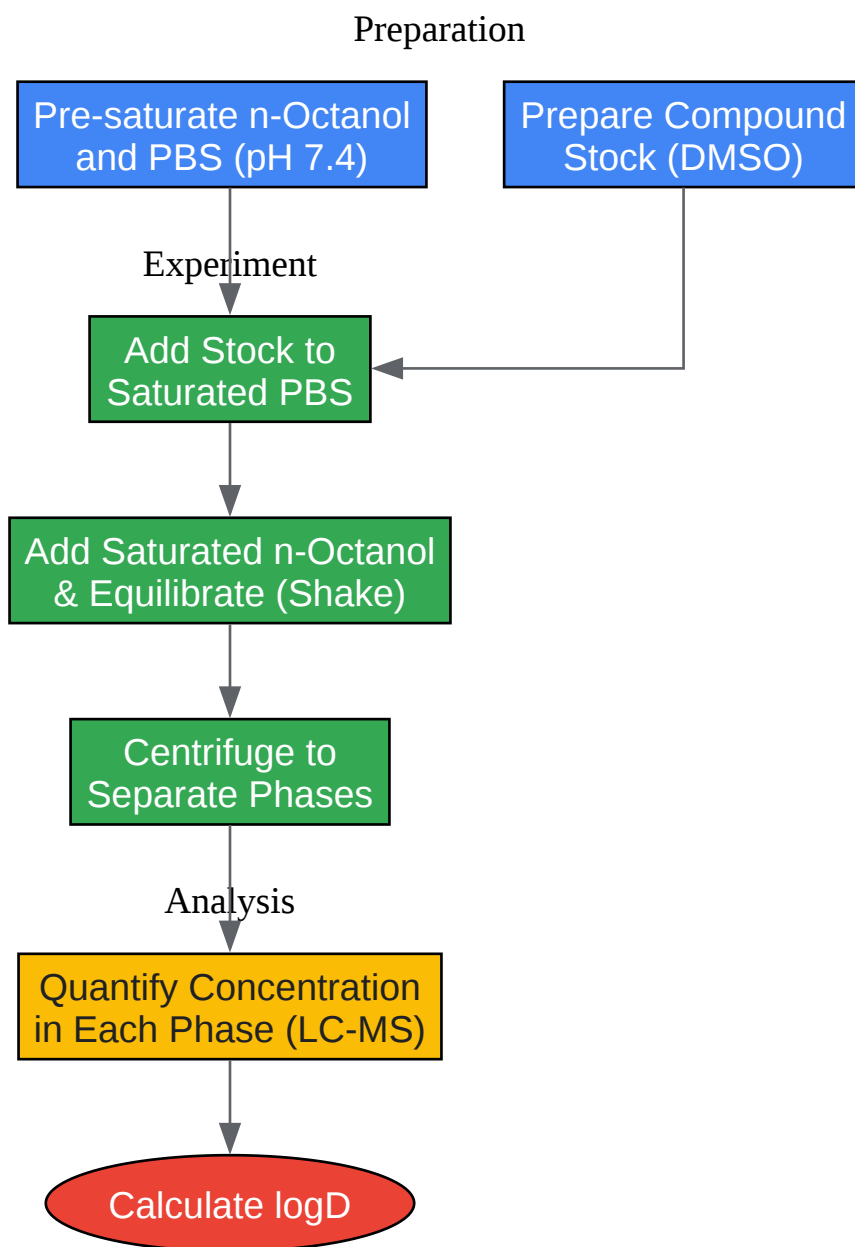
The shake-flask method is the gold standard for determining lipophilicity, directly measuring the partitioning of a compound between n-octanol and an aqueous buffer.^{[13][17]}

Methodology:

- **Phase Preparation:** Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
- **Compound Addition:** Add a small aliquot of a concentrated stock solution (e.g., 10 mM in DMSO) of the azetidone derivative to a vial containing a defined volume of the pre-saturated PBS (e.g., 1 mL).^[17]
- **Partitioning:** Add an equal volume of pre-saturated n-octanol (e.g., 1 mL) to the vial.
- **Equilibration:** Seal the vial and shake or rotate it gently for a sufficient period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.^[17]
- **Phase Separation:** Centrifuge the vial at a low speed to ensure complete separation of the aqueous and organic layers.

- Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, typically HPLC-UV or LC-MS.
- Calculation: Calculate the $\log D_{7.4}$ using the formula: $\log D_{7.4} = \log_{10} ([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{PBS}})$

Trustworthiness: This method's reliability stems from its direct measurement of partitioning. To ensure accuracy, the experiment should be performed in duplicate or triplicate. The stability of the compound in both phases should also be confirmed, as degradation can lead to erroneous results. A set of standard compounds with known $\log D$ values should be run to validate the experimental setup.



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Caption: Workflow for logD determination by the shake-flask method.

Metabolic Stability and Hydrogen Bonding

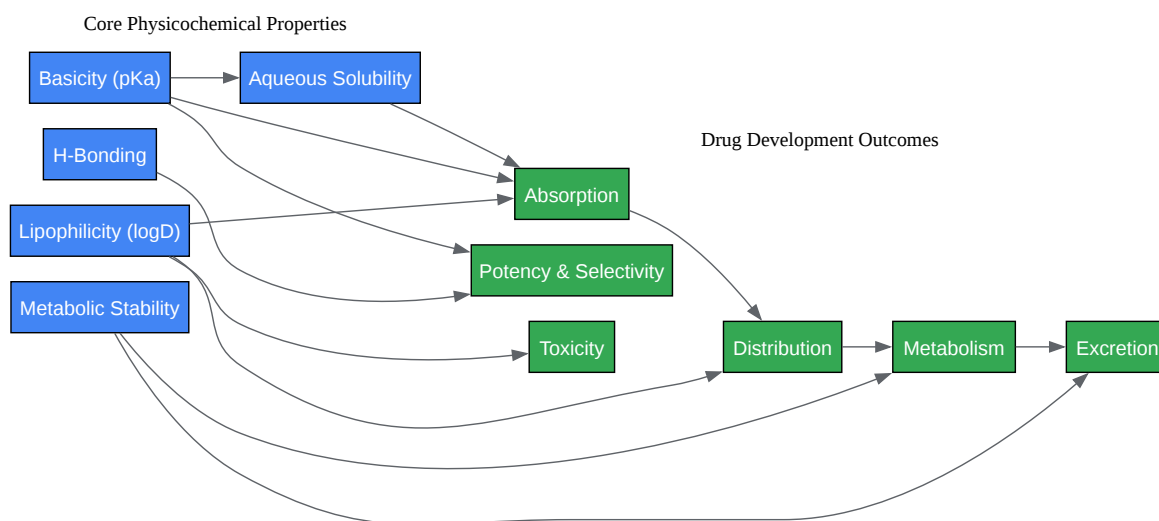
Metabolic Stability

The four-membered ring of azetidine is strained, which can make it susceptible to specific metabolic pathways, such as ring-opening reactions.[3][4] However, in many chemical contexts, the azetidine ring proves to be more metabolically robust than larger, more flexible saturated heterocycles.[6] For example, replacement of a piperidine ring, which was prone to oxidation, with an azetidine moiety led to lower intrinsic clearance in one reported case.[18]

Nonetheless, cytochrome P450 (CYP)-mediated α -carbon oxidation followed by ring scission has been observed, leading to the formation of reactive aldehyde metabolites.[18] The substitution pattern and the electronic environment around the azetidine ring are critical factors in determining its metabolic fate. Strategic placement of substituents can shield metabolically labile positions and enhance the overall stability of the molecule.

Hydrogen Bonding Capacity

The nitrogen atom of the azetidine ring is a hydrogen bond acceptor, while N-H on an unsubstituted or secondary azetidine can act as a hydrogen bond donor. These interactions are fundamental to molecular recognition at the target protein.[19] Furthermore, substituents on the chiral azetidine can contain additional hydrogen bond donors or acceptors (e.g., hydroxyls, amides). The rigid framework of the azetidine ring presents these functional groups in precise orientations, which can be exploited to achieve high-affinity binding. Theoretical and experimental studies have confirmed the ability of azetidines to participate in various hydrogen bonding networks.[19][20]



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Caption: Interplay of physicochemical properties and ADME/T outcomes.

Conclusion

Chiral azetidine derivatives are powerful tools in the arsenal of the modern medicinal chemist. Their unique physicochemical properties—distinct basicity, tunable lipophilicity, and rigid three-dimensional structure—provide a compelling platform for designing next-generation therapeutics with improved ADME profiles and novel target interactions. A thorough understanding and early experimental determination of these properties, using robust protocols as outlined in this guide, are essential for unlocking the full potential of this valuable scaffold and accelerating the journey from hit to clinical candidate.

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